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molecular formula C21H28N4O3 B8729809 tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate

tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate

Cat. No. B8729809
M. Wt: 384.5 g/mol
InChI Key: PHRJEOICCHWDDK-UHFFFAOYSA-N
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Patent
US08436178B2

Procedure details

The product from example 1 step (iii) (790 mg) was dissolved in NMP (5 mL), then EDCI (1.44 g), HOBt (1 g), methoxyacetic acid (0.71 mL) and Et3N (1 mL) were added. The mixture was stirred at 40° C. for 15 h then heated at 60° C. for 5 h. After cooling to rt, the crude mixture was dissolved in diethyl ether, washed with brine, dried and evaporated under reduced pressure, which afforded 600 mg of the subtitle product.
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=[CH:14][C:13]=1[NH2:22])([CH3:4])([CH3:3])[CH3:2].CCN=C=NC[CH2:30][CH2:31]N(C)C.C1C=CC2N(O)N=NC=2C=1.C[O:46][CH2:47][C:48](O)=O>CN1C(=O)CCC1.C(OCC)C.CCN(CC)CC>[C:1]([O:5][C:6](=[O:23])[NH:7][CH2:8][CH2:9][CH2:10][N:11]1[C:12]2[C:21]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[N:15]=[CH:14][C:13]=2[N:22]=[C:48]1[CH2:47][O:46][CH2:30][CH3:31])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCNC1=C(C=NC2=CC=CC=C12)N)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.71 mL
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 60° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure, which

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCN1C(=NC=2C=NC=3C=CC=CC3C21)COCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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